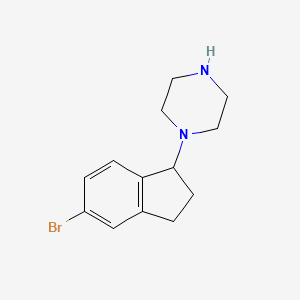
1-(5-Bromo-indan-1-YL)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-indan-1-YL)-piperazine is a chemical compound that belongs to the class of indane derivatives It is characterized by the presence of a bromine atom at the 5th position of the indane ring and a piperazine moiety attached to the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-indan-1-YL)-piperazine typically involves the following steps:
Bromination of Indane: Indane is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of 5-Bromo-indan-1-ylamine: The brominated indane is then reacted with ammonia or an amine to form 5-bromo-indan-1-ylamine.
Coupling with Piperazine: Finally, 5-bromo-indan-1-ylamine is coupled with piperazine under suitable conditions, such as heating in the presence of a base like sodium hydroxide or potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-indan-1-YL)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the indane ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-indan-1-YL)-piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-indan-1-YL)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and piperazine moiety play crucial roles in binding to these targets, modulating their activity. The compound may influence various signaling pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Chloro-indan-1-YL)-piperazine: Similar structure with a chlorine atom instead of bromine.
1-(5-Fluoro-indan-1-YL)-piperazine: Similar structure with a fluorine atom instead of bromine.
1-(5-Methyl-indan-1-YL)-piperazine: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(5-Bromo-indan-1-YL)-piperazine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C13H17BrN2 |
|---|---|
Molekulargewicht |
281.19 g/mol |
IUPAC-Name |
1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine |
InChI |
InChI=1S/C13H17BrN2/c14-11-2-3-12-10(9-11)1-4-13(12)16-7-5-15-6-8-16/h2-3,9,13,15H,1,4-8H2 |
InChI-Schlüssel |
WCEIEUVPWMKTLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1N3CCNCC3)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


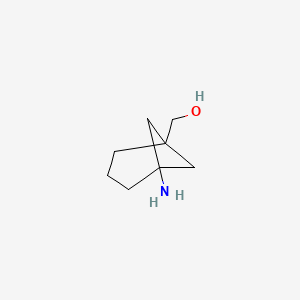
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)

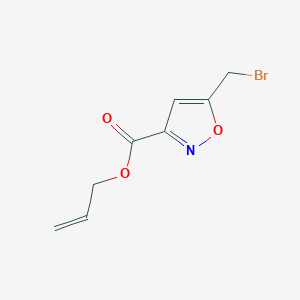
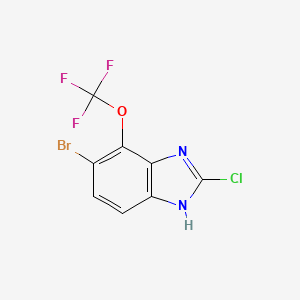


![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)

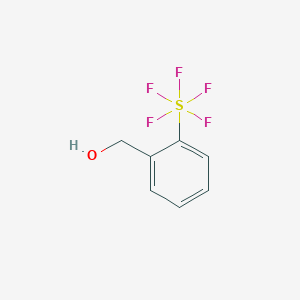



![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
